Enhanced Acidity: pKa Comparison of 2-Bromo-5-methoxybenzoic Acid vs. 3-Methoxybenzoic Acid
The ortho-bromine substituent in 2-bromo-5-methoxybenzoic acid exerts a strong electron-withdrawing inductive effect, significantly increasing its acidity relative to the parent non-brominated analog, 3-methoxybenzoic acid. The predicted pKa of 2-bromo-5-methoxybenzoic acid is 2.73 ± 0.10 [1], which is substantially lower (i.e., more acidic) than the experimental pKa of 3-methoxybenzoic acid, measured at 4.10 at 25°C .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 2.73 ± 0.10 (Predicted) |
| Comparator Or Baseline | 3-Methoxybenzoic acid, pKa = 4.10 (Experimental, 25°C) |
| Quantified Difference | ΔpKa ≈ -1.37 (Target is more acidic) |
| Conditions | Predicted vs. experimental aqueous pKa values at 25°C |
Why This Matters
This pKa difference of over one log unit translates to a >20-fold difference in acid dissociation constant, directly impacting solubility, reactivity in salt formation, and the conditions required for esterification or amidation, which are critical in downstream synthetic steps.
- [1] ChemicalBook. 2-Bromo-5-methoxybenzoic acid. Product Datasheet. pKa 2.73±0.10 (Predicted). View Source
